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Compound of Interest

Compound Name: AZD3965

Cat. No.: B1666217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for AZD3965, a first-in-

class inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting a key metabolic

vulnerability in cancer cells, AZD3965 presents a novel therapeutic strategy. This document

objectively compares its performance with available data, details experimental protocols, and

visualizes key biological and procedural pathways to support further research and

development.

Efficacy Data
The primary clinical evaluation of AZD3965 has been conducted in a Phase I, first-in-human

trial (NCT01791595) involving patients with advanced solid tumors and lymphomas. While

Phase I trials are primarily designed to assess safety and determine a recommended dose for

further studies, promising signs of anti-tumor activity were observed.

Table 1: Summary of AZD3965 Clinical Efficacy (Phase I, NCT01791595)
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Efficacy
Endpoint

Patient
Population

AZD3965 Dose Outcome Citation

Overall

Response

Diffuse Large B-

cell Lymphoma

(DLBCL)

10mg twice daily

1 patient

achieved a

complete

response lasting

15 months.

Disease Control DLBCL 10mg twice daily

1 patient

experienced

ongoing stable

disease at 5

cycles.

Pharmacodynam

ic Response

DLBCL (patient

with complete

response)

10mg twice daily

Reduction in

tumor FDG

uptake observed

on day 3 of the

first cycle,

suggesting early

metabolic

effects.

Pharmacodynam

ic Response
General Not specified

Increased urinary

excretion of

lactate and

ketone bodies,

consistent with

on-target renal

MCT1

engagement.

Safety and Tolerability
The safety profile of AZD3965 was characterized in the Phase I dose-escalation study. The

treatment was generally well-tolerated at the determined recommended Phase II dose (RP2D).

Table 2: Summary of AZD3965 Safety Profile (Phase I, NCT01791595)
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Safety Parameter Details Citation

Recommended Phase II Dose

(RP2D)
10mg twice daily.

Maximum Tolerated Dose

(MTD)
20mg once daily.

Most Common Adverse Events

(Grades 1-2)

Nausea, fatigue, anorexia,

constipation, and

asymptomatic, reversible

electroretinogram (ERG)

changes.

Dose-Limiting Toxicities (DLTs)

Observed at doses of 20mg

once daily and above. Included

a single instance of cardiac

troponin rise and

asymptomatic, reversible

retinal ERG changes. A case

of metabolic acidosis was also

reported.

Serious Adverse Events

One patient experienced a

dose-limiting serious

unexpected serious adverse

reaction (SUSAR) of Troponin I

increase.

Experimental Protocols
The following section details the methodologies employed in the key Phase I clinical trial of

AZD3965 (NCT01791595).

Study Design: A Phase I, open-label, dose-escalation study was conducted to determine the

safety, tolerability, MTD, and RP2D of AZD3965. The study consisted of two parts: a dose-

escalation phase (Part 1) and a dose-expansion phase (Part 2).

Patient Population:
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Part 1 (Dose Escalation): Patients with advanced solid tumors or lymphomas who were

refractory to conventional treatment.

Part 2 (Dose Expansion): Patients with relapsed/refractory Diffuse Large B-cell Lymphoma

(DLBCL) and Burkitt Lymphoma (BL).

Treatment Regimen:

AZD3965 was administered orally as a capsule, either once daily (od) or twice daily (bd).

Dose levels in the escalation phase ranged from 5mg to 30mg daily.

In the expansion cohort, patients were treated with the RP2D of 10mg twice daily.

Treatment was administered in 28-day cycles, with some initial cohorts having a 7-day break

after the first dose to monitor for side effects.

Pharmacodynamic and Biomarker Assessments:

Metabolomics: Plasma and urine samples were collected to measure changes in lactate and

ketone bodies.

Imaging: [18F]FDG-PET/CT scans were performed to assess changes in tumor glucose

uptake as an early indicator of metabolic response.

Immunohistochemistry: Tumor biopsies were assessed for the expression of MCT1 and

MCT4 to explore potential predictive biomarkers. MCT4 expression has been identified as a

potential mechanism of resistance to MCT1 inhibition.

Visualizing the Science: Diagrams
To better illustrate the mechanisms and procedures involved, the following diagrams have been

generated.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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